![molecular formula C7H4BrF3IN B2379530 5-Bromo-2-iodo-4-(trifluoromethyl)aniline CAS No. 1373233-07-8](/img/structure/B2379530.png)
5-Bromo-2-iodo-4-(trifluoromethyl)aniline
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Description
5-Bromo-2-iodo-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1373233-07-8 . It has a molecular weight of 365.92 . The IUPAC name for this compound is 5-bromo-2-iodo-4-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodo-4-(trifluoromethyl)aniline is 1S/C7H4BrF3IN/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-iodo-4-(trifluoromethyl)aniline include a molecular weight of 365.92 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Supramolecular Structure Analysis
"5-Bromo-2-iodo-4-(trifluoromethyl)aniline" and its derivatives have been studied for their unique structural properties in crystal forms. Dey et al. (2003) analyzed the crystal structures of various 4-substituted anilines, including bromo and iodo derivatives, to understand their polarizations and roles in supramolecular structures. Their research indicates that while chloro, bromo, and ethynyl substituents have similar roles in crystal structures, the iodo derivative stands out due to its size, suggesting unique structural interactions for compounds like 5-Bromo-2-iodo-4-(trifluoromethyl)aniline in crystalline forms (Dey, Jetti, Boese, & Desiraju, 2003).
Vibrational Analysis for Material Applications
Compounds structurally similar to "5-Bromo-2-iodo-4-(trifluoromethyl)aniline" have been examined for their vibrational properties, which are critical in assessing their potential applications in non-linear optical (NLO) materials. Revathi et al. (2017) performed both experimental and theoretical vibrational analyses on compounds like 4-bromo-3-(trifluoromethyl)aniline, revealing insights into the substituent effects on aniline structures and their potential utility in NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Structural Elaboration for Functional Materials
The compound and its analogs are pivotal in synthesizing functional materials. Marull and Schlosser (2003) described the structural elaboration of 2-(trifluoromethyl)quinolinones, which are closely related to the chemical structure of interest. Their work detailed the creation of functionalized products through a series of reactions, indicating the compound's relevance in synthesizing complex organic molecules (Marull & Schlosser, 2003).
Crystal Structure Determination
Understanding the crystal structure of compounds like "5-Bromo-2-iodo-4-(trifluoromethyl)aniline" is crucial for their application in various scientific domains. Goubitz, Sonneveld, and Schenk (2001) determined the crystal structures of related compounds using X-ray powder diffraction data, providing insights into the crystallographic properties that could be essential for the compound's applications in material science and engineering (Goubitz, Sonneveld, & Schenk, 2001).
properties
IUPAC Name |
5-bromo-2-iodo-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXLOYTLZINLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-4-(trifluoromethyl)aniline |
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